Cas no 893997-04-1 (N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(trifluoromethyl)benzamide)

N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzamide
- Benzamide, N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-5-thiazolyl]ethyl]-3-(trifluoromethyl)-
- N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(trifluoromethyl)benzamide
-
- Inchi: 1S/C22H21F3N2O3S/c1-13-19(31-21(27-13)15-7-8-17(29-2)18(12-15)30-3)9-10-26-20(28)14-5-4-6-16(11-14)22(23,24)25/h4-8,11-12H,9-10H2,1-3H3,(H,26,28)
- InChI Key: NMYBGOBMFXKKMQ-UHFFFAOYSA-N
- SMILES: C(NCCC1SC(C2=CC=C(OC)C(OC)=C2)=NC=1C)(=O)C1=CC=CC(C(F)(F)F)=C1
N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(trifluoromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2011-0713-20mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide |
893997-04-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2011-0713-30mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide |
893997-04-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2011-0713-1mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide |
893997-04-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2011-0713-10μmol |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide |
893997-04-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2011-0713-2mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide |
893997-04-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2011-0713-100mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide |
893997-04-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F2011-0713-15mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide |
893997-04-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2011-0713-10mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide |
893997-04-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2011-0713-40mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide |
893997-04-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2011-0713-75mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide |
893997-04-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(trifluoromethyl)benzamide Related Literature
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Additional information on N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(trifluoromethyl)benzamide
N-{2-2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(trifluoromethyl)benzamide: A Comprehensive Overview
The compound CAS No. 893997-04-1, known as N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(trifluoromethyl)benzamide, is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of functional groups and structural motifs, which contribute to its potential applications in drug discovery and advanced materials development.
At its core, the molecule features a benzamide moiety, which is a common structural element in pharmaceuticals due to its ability to interact with various biological targets. The benzamide group is further substituted with a trifluoromethyl group at the 3-position, enhancing its stability and potentially improving pharmacokinetic properties. This substitution pattern is reminiscent of several approved drugs that leverage trifluoromethyl groups for improved bioavailability and metabolic stability.
The compound also incorporates a 1,3-thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. This heterocyclic structure is known for its versatility in organic synthesis and its ability to participate in various chemical reactions. In this case, the thiazole ring is substituted with a methyl group at the 4-position and a phenyl group at the 2-position. The phenyl group itself is further modified with methoxy groups at the 3 and 4 positions, creating a highly electron-rich aromatic system. This substitution pattern not only enhances the electronic properties of the molecule but also introduces potential sites for further functionalization.
Recent studies have highlighted the importance of such complex molecules in drug design, particularly in targeting specific biological pathways. For instance, researchers have demonstrated that compounds with similar structural features can modulate enzyme activity or inhibit protein-protein interactions, making them promising candidates for therapeutic interventions. The presence of both aromatic and heterocyclic systems in this compound suggests that it may exhibit polypharmacological activity, targeting multiple biological pathways simultaneously.
In terms of synthesis, the construction of this compound likely involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The formation of the thiazole ring would typically involve a condensation reaction between an amine and an aldehyde or ketone derivative under appropriate conditions. Subsequent functionalization steps would introduce the methoxy groups on the phenyl ring and the trifluoromethyl group on the benzamide moiety. The overall synthetic strategy would need to ensure high yields and selectivity to produce the compound in sufficient quantities for further testing.
From an applications perspective, this compound could find utility in several areas. In medicinal chemistry, it may serve as a lead compound for drug discovery programs targeting specific diseases such as cancer or neurodegenerative disorders. Its structural complexity could also make it a valuable tool in studying molecular recognition and binding interactions at the atomic level. Additionally, the presence of fluorinated groups may render it useful in imaging applications or as a component in advanced materials with tailored electronic properties.
Recent advancements in computational chemistry have enabled researchers to predict the physical and chemical properties of such compounds with remarkable accuracy. For example, density functional theory (DFT) calculations can provide insights into the electronic structure of this molecule, helping to predict its reactivity and stability under various conditions. Furthermore, molecular docking studies can simulate how this compound might bind to target proteins, guiding experimental efforts toward optimizing its pharmacological profile.
In conclusion, CAS No. 893997-04-1 represents a sophisticated organic compound with significant potential in both academic research and industrial applications. Its unique combination of functional groups and structural motifs positions it as a valuable asset in drug discovery and materials science. As research continues to uncover new insights into its properties and applications, this compound will undoubtedly play an increasingly important role in advancing our understanding of complex molecular systems.
893997-04-1 (N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(trifluoromethyl)benzamide) Related Products
- 1792185-06-8(tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate)
- 55483-88-0((2,6-Dibromopyridin-3-yl)methanol)
- 954566-71-3(N-1-(3-chlorophenyl)ethylcyclopropanamine)
- 3355-28-0(1-bromobut-2-yne)
- 1607470-20-1(3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole)
- 2227786-36-7(rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropan-1-amine)
- 2105726-16-5(methyl 3-(2-chloro-4-hydroxyphenyl)-3-oxopropanoate)
- 1342359-36-7(Ethyl 5-fluoro-2-methyl-3-nitrobenzoate)
- 850032-68-7(1H-Indole-3-ethanamine, N-ethyl-N-propyl-)
- 2154341-53-2(3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)piperidine-2,6-dione)




